caseargrewiin F

Description

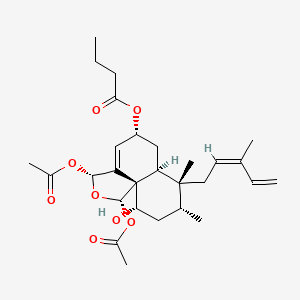

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H40O8 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

[(1S,3R,5R,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2Z)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] butanoate |

InChI |

InChI=1S/C28H40O8/c1-8-10-24(32)35-20-14-21-25(33-18(5)29)36-26(34-19(6)30)28(21)22(15-20)27(7,12-11-16(3)9-2)17(4)13-23(28)31/h9,11,14,17,20,22-23,25-26,31H,2,8,10,12-13,15H2,1,3-7H3/b16-11-/t17-,20+,22+,23+,25+,26-,27-,28-/m1/s1 |

InChI Key |

KXTKGXJAUXXXBP-ZAQWCCOOSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H]1C[C@H]2[C@]([C@@H](C[C@@H]([C@]23[C@@H](O[C@@H](C3=C1)OC(=O)C)OC(=O)C)O)C)(C)C/C=C(/C)\C=C |

Canonical SMILES |

CCCC(=O)OC1CC2C(C(CC(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)C)(C)CC=C(C)C=C |

Synonyms |

caseargrewiin F |

Origin of Product |

United States |

Isolation and Characterization Methodologies for Caseargrewiin F

Extraction and Fractionation Procedures from Plant Material

Caseargrewiin F is typically extracted from the dried and powdered leaves of Casearia sylvestris. A common method involves steeping the plant material in ethanol (B145695) oup.comoup.com. The resulting ethanolic extract contains a mixture of compounds, including clerodane diterpenes like this compound nih.govoup.comoup.com.

Following the initial extraction, fractionation procedures are employed to enrich the extract for diterpenes. This often involves solid-phase extraction (SPE) on silica (B1680970) gel, sometimes in combination with activated charcoal oup.comoup.com. The extract is passed through the SPE column, and different fractions are collected by eluting with solvents of varying polarity oup.comoup.com. This compound has been found in specific fractions obtained through this process oup.comoup.com. Another approach involves normal-phase low-pressure column chromatography on silica gel to further separate compounds from SPE fractions oup.comoup.com.

Chromatographic Techniques for Isolation and Purification

Chromatographic techniques are crucial for isolating and purifying this compound from the complex mixtures obtained during extraction and fractionation. Preparative reversed-phase high-performance liquid chromatography (HPLC) is a key technique used to yield purified this compound oup.comoup.com. For example, purification has been achieved using an Agilent Eclipse XDB C18 column with a mobile phase of methanol (B129727) and water in an isocratic mode thieme-connect.com. Semipreparative HPLC-UV has also been utilized for purification, with detection monitored at 235 nm thieme-connect.com.

Analytical HPLC-PDA (Photodiode Array Detection) is used to analyze the chromatographic profile of extracts and fractions and to identify the presence of this compound by comparing its retention time and UV spectrum with those of a standard scielo.brscielo.brscielo.br. A typical UV spectrum of casearin-like clerodane diterpenes shows a maximum absorbance between 232 and 238 nm scielo.br.

Different mobile phase systems have been reported for HPLC analysis and purification. One method uses a gradient of methanol, acetonitrile (B52724), and water on a C18 column scielo.br. Another analytical method employs a linear gradient of acetonitrile and water containing formic acid thieme-connect.com.

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation

The structural elucidation of this compound relies heavily on advanced spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is fundamental for determining the carbon-hydrogen framework and the types of protons and carbons present in the molecule oup.comthieme-connect.comthieme-connect.com. Two-dimensional NMR techniques are also employed to establish connectivity between atoms and confirm the structure oup.comscielo.br.

Mass spectrometry (MS), particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole-Time of Flight Mass Spectrometry (UPLC-QTOF-MS/MS), is used to determine the molecular weight and fragmentation pattern of this compound researchgate.netthieme-connect.comthieme-connect.com. This provides crucial information about the elemental composition and substructures of the compound thieme-connect.comthieme-connect.com. Electrospray ionization (ESI) in positive ion mode is a common ionization technique used for analyzing casearin-like compounds by MS researchgate.netthieme-connect.com. Full-scan analysis in a specific mass range allows for the detection of the molecular ion [M + Na]⁺ for this compound thieme-connect.com.

Other spectroscopic techniques, such as Ultraviolet (UV) and Infrared (IR) spectroscopy, also contribute to structural characterization by providing information about the presence of chromophores and functional groups oup.comthieme-connect.comthieme-connect.com.

Quantitative and Qualitative Analytical Methods for Purity Assessment and Detection

Quantitative and qualitative analytical methods are essential for assessing the purity of isolated this compound and for its detection in various samples. HPLC-UV or HPLC-PDA is commonly used for purity assessment, typically determined by the normalization area method at a specific wavelength, such as 235 nm oup.comoup.comthieme-connect.comthieme-connect.com. Reported chromatographic purities for isolated this compound are high, for instance, 98.6% oup.comoup.comthieme-connect.comthieme-connect.com.

Quantitative analysis of this compound in extracts and fractions can be performed using HPLC-PDA by comparing peak areas to an analytical curve generated from a standard of known concentration scielo.brscielo.br. The concentration of total casearin-like diterpenes, expressed as this compound equivalents, has also been quantified in extracts and fractions scielo.br.

For detection and quantification in biological matrices or complex samples, validated LC-MS methods are employed researchgate.netthieme-connect.comthieme-connect.com. These methods often utilize tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for increased selectivity and sensitivity researchgate.net. Bioanalytical methods for this compound have shown linearity over a specific concentration range thieme-connect.comthieme-connect.com. Thin Layer Chromatography (TLC) is another qualitative technique that can be used to identify the presence of this compound in samples by comparing its retention factor (Rf) value and color reaction with a spray reagent to a standard scielo.brscielo.br.

Data Tables

While detailed quantitative data for isolation yields across different steps were not consistently available in a format suitable for a comprehensive yield table, the purity and some quantitative findings are mentioned in the text.

| Compound | Purity (%) | Detection Method | Reference |

| This compound | 98.6 | HPLC-PDA/UV | oup.comoup.comthieme-connect.comthieme-connect.com |

| Sample Type | This compound (% w/w) | Total Casearin-like Diterpenes (% w/w) (as this compound equivalents) | Reference |

| Ethanolic Extract of C. sylvestris leaves | 1.1 | 27.4 | scielo.br |

| SPE Fraction 2 | 1.4 | 50.6 | scielo.br |

This compound is a clerodane diterpene, a class of natural products characterized by a bicyclic diterpene skeleton. This article focuses on the biosynthetic pathways leading to this compound and its related compounds, as well as the structural diversity observed within the casearin family of diterpenes.

Preclinical Pharmacological Investigations of Caseargrewiin F

In Vitro Cytotoxic and Antiproliferative Activities

In vitro studies have assessed the ability of Caseargrewiin F to induce cytotoxicity and inhibit the proliferation of various cancer cell lines.

Evaluation against Human and Murine Cancer Cell Lines

This compound has demonstrated cytotoxic potential against a range of human and murine cancer cell lines. Studies have evaluated its activity against seven tumor cell lines, including Sarcoma 180 (S180) cells nih.govfrontiersin.orgfrontiersin.orgwikipedia.org. This compound was identified as one of the most active compounds tested in these evaluations nih.govfrontiersin.orgfrontiersin.org.

Specifically, this compound has shown significant cytotoxicity against several human tumor cell lines, including MOLT-4 (leukemia), MDA-MB-435 (melanoma), HCT-8 (colon), and SF-295 (glioblastoma), with reported IC50 values below 0.2 µM nih.govgoogleapis.com. Its antiproliferative activity has also been confirmed against the HCT116 colorectal cancer cell line. Using the HL-60 leukemia cell line as an experimental model, this compound at concentrations of 0.5 and 1 μM led to a reduction in DNA synthesis and membrane integrity, induced DNA fragmentation, and caused mitochondrial depolarization, particularly after 24 hours of exposure nih.gov. These findings suggest that this compound can trigger biochemical features characteristic of apoptosis nih.gov.

Assessment of Differential Selectivity Towards Neoplastic Versus Non-Neoplastic Cells

Investigations have also aimed to assess the selectivity of this compound towards neoplastic cells compared to non-neoplastic cells. This compound and Casearin X were noted as being the most functional molecules with more pronounced lethal and discriminating effects on tumor cells nih.gov. Studies have included the evaluation of this compound against normal peripheral blood mononuclear cells (PBMC) alongside tumor cell lines nih.govfrontiersin.orgfrontiersin.orgwikipedia.org. Some research indicates that this compound showed lower activity against normal human cells compared to cancer cell lines, suggesting a potential selective action nih.govgoogleapis.com. However, another study reported cytotoxicity against lung and fibroblast cells.

Table 1: In Vitro Cytotoxic Activity of this compound against Select Cancer Cell Lines

| Cell Line | Type | Reported Activity (e.g., IC50) | Reference |

| MOLT-4 | Human leukemia | < 0.2 µM | nih.govgoogleapis.com |

| MDA-MB-435 | Human melanoma | < 0.2 µM | nih.govgoogleapis.com |

| HCT-8 | Human colon | < 0.2 µM | nih.govgoogleapis.com |

| SF-295 | Human glioblastoma | < 0.2 µM | nih.govgoogleapis.com |

| HL-60 | Human leukemia | Cytotoxic at 0.5 and 1 μM | nih.gov |

| HCT116 | Human colorectal | Antiproliferative activity | |

| Sarcoma 180 (S180) | Murine | Cytotoxic potential | nih.govfrontiersin.orgfrontiersin.orgwikipedia.org |

In Vivo Antitumor Efficacy in Animal Models

Preclinical studies using animal models have been conducted to evaluate the in vivo antitumor efficacy of this compound, often as a component of a fraction from Casearia sylvestris.

Murine Tumor Growth Inhibition Studies (e.g., Sarcoma 180 model)

Studies utilizing murine models, such as the Sarcoma 180 (S180) model, have investigated the ability of this compound-containing fractions to inhibit tumor growth. A fraction containing casearins, including this compound, revealed tumor growth inhibition rates in Sarcoma 180 bearing Swiss mice frontiersin.orgfrontiersin.org. While specific data solely for isolated this compound in this model are less detailed in the provided snippets, the fraction containing it demonstrated notable effects frontiersin.orgfrontiersin.org.

Hollow Fiber Assays in Immunodeficient Rodents

Hollow Fiber Assays (HFA) in immunodeficient rodents have been employed to assess the in vivo antitumor potential of this compound in a more complex biological environment. These assays involve implanting hollow fibers containing human cancer cells into immunodeficient mice. A fraction containing this compound reduced the multiplication of neoplastic cells in BALB/c nude animals bearing hollow fibers with colon carcinoma (HCT-116) or glioblastoma (SF-295) cells frontiersin.orgfrontiersin.org. Cell growth inhibition rates ranging from 33.3% to 67.4% were observed for the fraction in these models frontiersin.orgfrontiersin.org.

Table 2: In Vivo Antitumor Effects of a this compound-Containing Fraction

| Animal Model & Cell Line | Assay Type | Observed Effect | Inhibition Rate Range | Reference |

| Swiss mice (Sarcoma 180) | Tumor Growth Inhibition | Reduced tumor growth | 35.8% to 90.0% (for fraction) | frontiersin.orgfrontiersin.org |

| BALB/c nude mice (HCT-116) | Hollow Fiber Assay | Reduced cell multiplication | 47.4% to 67.4% (for fraction) | frontiersin.orgfrontiersin.org |

| BALB/c nude mice (SF-295) | Hollow Fiber Assay | Reduced cell multiplication | 33.3% to 56.9% (for fraction) | frontiersin.orgfrontiersin.org |

Anti-inflammatory Properties

Beyond its potential anticancer activities, this compound has also been investigated for its anti-inflammatory properties. Studies have shown that this compound exhibits anti-inflammatory activity in in vivo models in rats frontiersin.org. Specifically, this compound demonstrated a significant reduction in carrageenan-induced paw edema in rats compared to a control group. This effect was observed at doses as low as 0.5 mg/kg and started within the first two hours after carrageenan administration. Notably, gastric ulcers were not observed in animals treated with samples from Casearia sylvestris, suggesting that this compound and related compounds may offer anti-inflammatory benefits without this common side effect associated with some anti-inflammatory drugs frontiersin.org.

Assessment in Preclinical Models of Inflammation (e.g., Carrageenan-Induced Paw Edema in Rats, Pleurisy Model)

This compound has demonstrated anti-inflammatory activity in preclinical animal models. In the carrageenan-induced paw edema model in rats, this compound (0.5 mg/kg) showed a significant reduction in paw edema compared to the control group. researchgate.netscielo.brresearchgate.netscielo.brresearchgate.net This effect was comparable to that of indomethacin. researchgate.netscielo.brresearchgate.netresearchgate.net The anti-edematogenic effect of this compound at doses of 0.5 and 2.5 mg/kg was observed starting from the second hour after carrageenan administration and persisted throughout the experiment. scielo.br

While the ethanolic extract of C. sylvestris showed inhibitory effects in the pleurisy model at doses of 300 and 500 mg/kg, specific data for isolated this compound in this model were not explicitly detailed in the provided search results, although it was mentioned alongside casearin B as exhibiting anti-inflammatory activity in in vivo models in rats. scielo.brresearchgate.netresearchgate.net

Antiulcerogenic Potential in Animal Models

Studies have indicated the antiulcerogenic potential of Casearia sylvestris extracts and isolated compounds, including this compound. scielo.brresearchgate.net An enriched fraction of diterpenes from C. sylvestris leaves demonstrated antiulcerogenic action in rats, inhibiting ulcer formation. scielo.br this compound, along with other clerodane diterpenes like casearins B, D, O, and X, exhibited this action at a dose of 1.68 mg/kg/day. scielo.br Importantly, gastric ulcers were not observed in animals treated with samples from C. sylvestris, suggesting a potential advantage over some conventional anti-inflammatory drugs that can cause gastric side effects. scielo.brresearchgate.netresearchgate.net

Antimicrobial and Anti-Biofilm Activities

This compound has been investigated for its effects against specific bacterial strains and its impact on microbial virulence factors and biofilm formation.

Efficacy Against Specific Bacterial Strains (e.g., Streptococcus mutans, Helicobacter pylori)

This compound (CsF) has shown efficacy against Streptococcus mutans, a bacterium associated with dental caries. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netunesp.br In studies evaluating its effect on S. mutans cariogenic biofilm, this compound at a concentration of 125 µg/mL reduced the viable cell count of pre-formed biofilms by 5 logs compared to the vehicle control. nih.govnih.govresearchgate.netresearchgate.netunesp.br While some fractions of C. sylvestris showed bactericidal activity against S. mutans, this compound exhibited a bacteriostatic effect, leading to a constant recovery of surviving cells (approximately 3.5 logs) over 24 hours in growth inhibition assays. nih.govnih.govresearchgate.net

Regarding Helicobacter pylori, a bacterium linked to gastric disorders and ulcers, Casearia sylvestris leaf derivatives have been evaluated for their anti-H. pylori action in vitro and in vivo. researchgate.netresearchgate.net While the search results mention anti-H. pylori activity of C. sylvestris derivatives, specific detailed findings for isolated this compound against H. pylori were not prominently featured in the provided snippets.

Impact on Microbial Virulence Factors and Biofilm Formation

This compound has been shown to impact S. mutans cells and influence the expression of virulence genes. nih.govnih.govresearchgate.netresearchgate.net This suggests that its anti-biofilm activity may involve mechanisms beyond direct killing, potentially affecting factors that contribute to biofilm formation and pathogenicity. nih.govnih.gov The chemical structure of this compound, a clerodane-type diterpene, appears to be relevant for its biological activity against S. mutans and its influence on virulence factors. nih.gov

Antioxidant Activity

While the provided search results mention antioxidant activity in the context of Casearia sylvestris extracts and fractions, specific detailed data on the antioxidant activity of isolated this compound were not extensively provided. One source mentions that a fraction with casearins, including this compound and casearin X as the most present molecules, exhibited potent antioxidant capacity in in vitro studies, showing a significant reduction in TBARS generation and an EC50 of 0.16 µg/mL in lipid peroxidation studies. ufc.br

Other Preclinical Bioactivities (e.g., Chemopreventive, Anti-ophidian)

This compound has demonstrated other preclinical bioactivities, including chemopreventive and anti-ophidian effects.

In chemopreventive studies, this compound has shown the capacity to protect against DNA damage induced by cyclophosphamide (B585) at low concentrations in mice's blood cells, as evaluated by the comet assay. researchgate.netresearchgate.netgoogle.com.proup.comdntb.gov.ua However, it is important to note that at high concentrations, this compound was also observed to induce DNA damage. researchgate.netresearchgate.netgoogle.com.proup.comdntb.gov.ua A protective effect was observed at concentrations of 0.63, 1.3, and 2.5 mg/kg body weight in the comet assay. researchgate.net

Molecular and Cellular Mechanisms of Action of Caseargrewiin F

Mechanisms Underlying Cytotoxic and Apoptotic Responses

Caseargrewiin F has demonstrated significant cytotoxic activity against a range of tumor cell lines. mdpi.comnih.govresearchgate.netscielo.br The mechanisms underlying this cytotoxicity involve disrupting fundamental cellular processes, leading to programmed cell death or apoptosis.

Modulation of DNA Synthesis and Integrity

This compound has been shown to affect DNA synthesis and integrity. Studies have indicated that this compound can cause a reduction in BrdU incorporation, which is indicative of decreased synthesis of new DNA. mdpi.comnih.gov This reduction in DNA synthesis contributes to its anti-proliferative action. Furthermore, this compound has been observed to induce DNA fragmentation and reduce membrane integrity in certain cell lines. researchgate.netresearchgate.netunesp.br Interestingly, research also suggests a dual effect on DNA integrity depending on concentration, where low concentrations might offer protection against DNA damage, while higher concentrations can induce DNA damage. researchgate.netscielo.brunesp.br

The following table summarizes findings related to this compound's effects on DNA synthesis and integrity:

| Effect on DNA | Observation | Reference |

| Reduction in DNA synthesis | Decreased BrdU incorporation | mdpi.comnih.gov |

| Induction of DNA fragmentation | Observed in leukemia cells | researchgate.netresearchgate.netunesp.br |

| Reduction in membrane integrity | Observed in leukemia cells | researchgate.netresearchgate.netunesp.br |

| DNA damage induction (high conc.) | Seen in micronucleus test and comet assay | researchgate.netscielo.brunesp.br |

| DNA protection (low conc.) | Observed against cyclophosphamide-induced damage | researchgate.netscielo.brunesp.br |

Induction of Mitochondrial Depolarization

Mitochondrial depolarization is a critical event in the intrinsic apoptotic pathway. This compound has been shown to induce mitochondrial depolarization in leukemia cells. researchgate.netresearchgate.netunesp.brscielo.br This loss of mitochondrial membrane potential is associated with the release of pro-apoptotic factors, contributing to the induction of apoptosis.

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated process, and its disruption can lead to inhibited cell proliferation and apoptosis. While some studies on related compounds mention cell cycle arrest mdpi.comresearchgate.net, direct detailed findings specifically on this compound's effects on cell cycle progression were less prominent in the search results. However, its anti-proliferative activity mdpi.comnih.govscielo.br suggests an influence on cell cycle control. Research on related clerodane diterpenes indicates effects on cell cycle arrest at phases like G2/M and S, and an increase in the G1 phase. researchgate.net Key proteins involved in cell cycle control, such as p53 and p16, were also reported to be affected by treatments involving Casearia sylvestris extracts containing clerodane diterpenes. researchgate.net

Activation of Initiator and Effector Caspases

Caspases are key executioners of apoptosis. Activation of initiator caspases (like caspase-9) and effector caspases (like caspase-3 and caspase-7) leads to the dismantling of the cell. This compound, or fractions containing it, have been linked to the activation of effector caspases 3/7 in leukemia cells, which is a hallmark of apoptotic cell death. scielo.brresearchgate.netresearchgate.netresearchgate.netscielo.br This activation contributes to DNA fragmentation and other morphological changes associated with apoptosis. scielo.brresearchgate.net

Molecular Pathways Involved in Anti-inflammatory Effects

Beyond its cytotoxic effects, this compound has also demonstrated anti-inflammatory properties. medcraveonline.commednexus.orgnih.gov These effects are mediated through the modulation of various inflammatory mediators and pathways.

Reduction of Prostaglandin (B15479496) Production

Prostaglandins (B1171923) are lipid mediators that play a significant role in the inflammatory response. They are produced through the cyclooxygenase (COX) pathway. This compound has been shown to reduce prostaglandin production. mednexus.org This reduction is achieved by decreasing the activity of COX enzymes and secreted phospholipase A2 (sPLA2), key enzymes involved in the synthesis of prostaglandins from arachidonic acid. mednexus.org This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs). scielo.brresearchgate.net

The anti-inflammatory effect of this compound has been observed in in vivo models, such as the carrageenan-induced paw edema model in rats, where it demonstrated a reduction in edema comparable to indomethacin. nih.gov

Table summarizing the anti-inflammatory mechanism:

| Pathway/Mediator Affected | Mechanism of Action | Observed Effect | Reference |

| Prostaglandin Production | Decreased activity of COX and secreted PLA2 enzymes | Reduction in prostaglandin levels | mednexus.org |

| Inflammation (in vivo) | Modulation of inflammatory response in paw edema model | Reduced paw edema | nih.gov |

Inhibition of Cyclooxygenase (COX) and Secreted Phospholipase A2 (sPLA2)

Inflammation involves the metabolism of arachidonic acid, a process initiated by phospholipase A2 (PLA2) enzymes, which release arachidonic acid from cell membranes. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandins and other mediators of inflammation nih.govcaldolor.comresearchgate.net. This compound has been shown to inhibit the activity of both COX and secreted phospholipase A2 (sPLA2) redalyc.orgconicet.gov.ar. Inhibition of these enzymes reduces the production of pro-inflammatory prostaglandins and other eicosanoids, thereby contributing to its anti-inflammatory effects caldolor.comconicet.gov.ar. Studies have indicated that this compound, along with casearin B, exhibited anti-inflammatory activity in in vivo models in rats medcraveonline.com.

Suppression of Nitric Oxide (NO) Production

Nitric oxide (NO) is another key mediator of inflammation, produced by inducible nitric oxide synthase (iNOS). Excessive NO production contributes to oxidative stress and tissue damage in various inflammatory disorders medcraveonline.com. This compound has been reported to suppress the production of nitric oxide scielo.brredalyc.orgmedcraveonline.comcore.ac.uk. This suppression of NO synthesis is a significant mechanism by which this compound exerts its anti-inflammatory activity scielo.brmedcraveonline.com.

Modulation of Key Inflammatory Mediators and Signaling Transduction (e.g., NF-κB, pro-inflammatory cytokines, interleukins, TNF-α)

This compound influences the production and activity of several key inflammatory mediators and signaling pathways. Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like interleukins (ILs) and Tumor Necrosis Factor-alpha (TNF-α) frontiersin.orgnih.govmdpi.comnih.gov. Activation of NF-κB leads to the production of these mediators, amplifying the inflammatory response frontiersin.orgmdpi.comnih.gov. This compound has been shown to modulate these pathways, indicating an inhibitory effect on NF-κB activation or downstream signaling, which subsequently reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α core.ac.uk.

Cellular Mechanisms of Antimicrobial Action

Beyond its anti-inflammatory properties, this compound also demonstrates antimicrobial activity, particularly against certain bacterial species. This action is mediated through direct effects on microbial cellular structures and by influencing bacterial gene expression related to virulence.

Direct Damage to Microbial Cellular Structures

This compound has been observed to cause direct damage to the cellular structures of microorganisms. Studies investigating its effects on Streptococcus mutans, a bacterium associated with dental caries, have shown that this compound can damage bacterial cells dntb.gov.uaresearchgate.net. The exact mechanisms of this damage can vary among antimicrobial compounds, but they often involve disrupting the integrity of the cell membrane or cell wall, leading to leakage of intracellular contents and cell death mdpi.comnih.govnih.gov.

Influence on Bacterial Gene Expression Related to Virulence

In addition to direct cellular damage, this compound can also influence bacterial virulence by altering gene expression. Research on Streptococcus mutans has indicated that this compound affects the expression of genes related to virulence in these bacteria dntb.gov.uaresearchgate.net. Modulating virulence gene expression can impair the ability of bacteria to adhere to host tissues, form biofilms, or produce toxins, thereby reducing their pathogenicity nih.govnih.gov.

Enzyme Interactions and Metabolic Pathways (e.g., Hepatic Microsomal Esterases, Cytochrome P-450 Independence)

Understanding the metabolism of this compound is crucial for assessing its pharmacological profile. Studies on the metabolism of this compound in human liver microsomes have provided insights into the enzymes involved in its biotransformation thieme-connect.comresearchgate.netdntb.gov.uaresearchid.co. These studies indicate that the metabolism of this compound is not primarily mediated by cytochrome P-450 (CYP) enzymes thieme-connect.comresearchgate.net. Instead, its depletion in human liver microsomes appears to be associated with hepatic esterases thieme-connect.comresearchgate.net. The metabolism of this compound was inhibited by the esterase inhibitor sodium fluoride (B91410) (NaF), further supporting the role of esterases in its metabolic breakdown thieme-connect.comresearchgate.net. This suggests that this compound is likely metabolized through hydrolysis by hepatic microsomal esterases rather than oxidation by the CYP system thieme-connect.comnih.gov.

Table 1: Metabolism of this compound in Human Liver Microsomes

| Enzyme System | Role in this compound Metabolism | Inhibition by NaF |

| Cytochrome P-450 (CYP) | Not primarily mediated by CYP | No |

| Hepatic Microsomal Esterases | Likely involved in metabolism | Yes |

Table 2: Metabolism Kinetic Data for this compound in Human Liver Microsomes

| Parameter | Value (this compound) | Unit |

| KM | 66.4 | µM |

| Vmax | 648 | nmol/min/mg protein |

Note: Data derived from studies on metabolism in human liver microsomes. thieme-connect.comresearchgate.net

Structure Activity Relationship Sar Studies of Caseargrewiin F and Its Analogues

Identification of Structural Moieties Critical for Biological Activity

The biological activity of caseargrewiin F, a clerodane diterpene, is intrinsically linked to specific functional groups and structural arrangements within its molecule. youtube.comsolubilityofthings.comlibretexts.orgmasterorganicchemistry.com Research has highlighted several key moieties that are critical for its cytotoxic and other biological effects.

One of the most important features is the presence of acyloxy groups at positions C-18 and C-19. The significance of these groups is underscored by the observation that the degradation product of the related compound, casearin X, which results in a dialdehyde (B1249045), lacks cytotoxic activity. unesp.br This indicates that the ester functionalities are essential for the compound's ability to induce cell death.

General SAR studies on clerodane diterpenes have also pointed to the indispensability of a furan (B31954) ring in the side chain and a carbonyl α,β-unsaturated (or spiro-epoxide) group for biological response, suggesting that stereoelectronic factors are more critical than hydrophobic aspects. acs.orgnih.govresearchgate.net

Correlating Structural Modifications with Changes in Efficacy and Selectivity

Modifications to the core structure of this compound and other clerodane diterpenes have demonstrated a clear correlation between structural changes and their resulting efficacy and selectivity.

For instance, the acetylation of hydroxyl groups can lead to a significant decrease in bioactivity. In a study on casearupestrins, the acetylation of the C-2 hydroxyl group resulted in a notable reduction of cytotoxic activity, highlighting the importance of this specific hydroxyl group for the compound's efficacy. frontiersin.org

This compound itself has been shown to be the most potent among several isolated diterpenes in in vitro studies, with IC50 values below 0.2 µM against various human tumor cell lines. frontiersin.orgfrontiersin.orgfrontiersin.org It has also demonstrated significant in vivo activity. The higher potency of this compound is attributed to its specific pattern of hydroxylation and acylation.

Interestingly, many of the isolated clerodane diterpenes, including this compound, have shown lower activity against normal human cells compared to cancer cell lines, suggesting a degree of selective action. unesp.brfrontiersin.orgfrontiersin.orgfrontiersin.orgufrj.br this compound, for example, exhibited stronger cytotoxicity against several tumor cell lines when compared to normal L-929 fibroblast cells. scielo.brscielo.br This selectivity is a crucial aspect for the development of potential anticancer agents, as it minimizes damage to healthy tissues.

The table below summarizes the cytotoxic activity of this compound against various cell lines, illustrating its potent and somewhat selective nature.

| Cell Line | Cell Type | IC50 (µM) |

| MOLT-4 | Leukemia | < 0.2 frontiersin.orgfrontiersin.orgfrontiersin.org |

| MDA-MB-435 | Melanoma | < 0.2 frontiersin.orgfrontiersin.orgfrontiersin.org |

| HCT-8 | Colon | < 0.2 frontiersin.orgfrontiersin.orgfrontiersin.org |

| SF-295 | Glioblastoma | < 0.2 frontiersin.orgfrontiersin.orgfrontiersin.org |

| HL-60 | Leukemia | 0.20 mdpi.com |

| MDA-MB-231 | Breast Cancer | 0.14 mdpi.com |

| Hs578-T | Breast Cancer | 0.26 mdpi.com |

| MX-1 | Breast Cancer | 0.36 mdpi.com |

| PC-3 | Prostate Cancer | 0.31 mdpi.com |

| DU-145 | Prostate Cancer | 0.76 mdpi.com |

| B-16/F10 | Melanoma | 0.16 mdpi.com |

| L-929 | Normal Fibroblast | 1.06 nih.gov |

Comparative SAR Analysis with Other Clerodane Diterpenes (e.g., Casearin B, Casearin X)

Comparing the structure-activity relationships of this compound with other clerodane diterpenes, such as casearin B and casearin X, provides valuable insights into the subtle structural nuances that dictate biological activity.

This compound is consistently reported as being more potent than casearin B. medcraveonline.com Both compounds have been shown to possess anti-inflammatory activity. medcraveonline.comscielo.br However, the additional hydroxyl groups in this compound are believed to be a key reason for its enhanced potency. While both compounds exhibit poor oral bioavailability due to degradation in gastric fluid and significant first-pass metabolism in the liver, this compound is more susceptible to acid degradation than casearin B. thieme-connect.comresearchgate.net

Casearin X, another related clerodane diterpene, is also a potent cytotoxic agent, second only to this compound in some studies. unesp.br A crucial finding from the study of casearin X is that its degradation product, a dialdehyde, is inactive. unesp.br This strongly supports the hypothesis that the acyloxy groups at C-18 and C-19 are essential for the cytotoxic activity of this class of compounds. Both casearin X and this compound induce caspase-dependent apoptosis.

The table below provides a comparative overview of the cytotoxic activity of this compound, casearin B, and casearin X against a specific cancer cell line.

| Compound | Cell Line | IC50 (µM) |

| This compound | MOLT-4 | 0.09 - 0.17 nih.gov |

| Casearin X | MOLT-4 | 0.22 - 0.97 nih.gov |

| Casearin B | - | Less potent than this compound |

These comparative analyses underscore that even minor structural differences among clerodane diterpenes can lead to significant variations in their biological activity profiles. The presence, position, and type of functional groups like hydroxyls and acyloxyls are critical determinants of their potency and, to some extent, their selectivity.

Preclinical Pharmacokinetic and Biopharmaceutical Characterization of Caseargrewiin F

In Vitro Stability Profiling in Simulated Physiological Environments (e.g., Simulated Gastric Fluid, Plasma)

The stability of caseargrewiin F in simulated physiological environments, such as simulated gastric fluid (SGF) and plasma, has been assessed in vitro. Studies indicate that this compound undergoes rapid degradation in SGF. thieme-connect.comresearchgate.netthieme-connect.com This suggests that the acidic environment of the stomach could significantly impact its stability, potentially leading to reduced oral bioavailability. thieme-connect.comresearchgate.net

In human plasma, the stability of this compound was assessed over a period of up to 4.5 hours. thieme-connect.com A decrease in diterpene concentrations was observed, which was attributed to the activity of plasma esterases. thieme-connect.com The inclusion of the esterase inhibitor sodium fluoride (B91410) (NaF) significantly inhibited this depletion, indicating the role of esterases in its degradation in plasma. thieme-connect.comthieme-connect.com

Metabolism Characterization in Liver Microsomal Systems (e.g., Human Liver Microsomes, Rat Liver Microsomes)

Metabolism characterization of this compound has been conducted using human liver microsomes (HLMs) to understand how it is processed by hepatic enzymes. thieme-connect.comresearchgate.netthieme-connect.com These studies are vital for predicting hepatic clearance. thieme-connect.comresearchgate.netthieme-connect.com

Metabolism kinetic data for this compound in HLMs were found to fit the Michaelis-Menten profile. thieme-connect.comresearchgate.netthieme-connect.com The determined Michaelis-Menten constant (KM) was 66.4 µM, and the maximum reaction velocity (Vmax) was 648 nmol/min/mg of protein. thieme-connect.comresearchgate.netthieme-connect.com These parameters are used to estimate the intrinsic clearance in vitro. thieme-connect.com

Metabolism parameters obtained from human liver microsomes have been extrapolated to predict human hepatic clearance. thieme-connect.comresearchgate.netthieme-connect.com The data suggest that this compound may have a high hepatic extraction ratio. thieme-connect.comresearchgate.netthieme-connect.com

Role of Esterases in Compound Depletion

Research indicates that the depletion of this compound in human liver microsomes is likely associated with hepatic esterases. thieme-connect.comthieme-connect.com The presence of the esterase inhibitor NaF was shown to inhibit the metabolism of this compound in HLMs, further supporting the involvement of esterases in its metabolic breakdown. thieme-connect.comthieme-connect.com This is consistent with observations for other related casearin compounds, such as casearin X, which has been described as a substrate for hepatic microsomal esterases. thieme-connect.comthieme-connect.comresearchgate.net

Determination of Permeability Parameters and Lipophilicity (e.g., Log P, Predicted Effective Permeability)

The lipophilicity of this compound has been assessed, and its octanol/water partition coefficient (log P) has been determined. thieme-connect.comresearchgate.netthieme-connect.com The observed log P value for this compound is reported as 3.8. thieme-connect.com Both this compound and its dialdehyde (B1249045) metabolites showed log P values in the range of 3.6 to 4.0. thieme-connect.comresearchgate.netthieme-connect.com

These log P values suggest high permeability. thieme-connect.comresearchgate.netthieme-connect.com Lipophilicity is a key factor influencing a compound's ability to cross biological membranes, including the intestinal epithelium, which is relevant for oral absorption. nih.govresearchgate.netresearchgate.net While high lipophilicity generally suggests good permeability, intestinal permeability does not appear to be the limiting factor for the oral bioavailability of this compound. thieme-connect.com

Plasma Protein Binding Characteristics

The plasma protein binding characteristics of this compound have been investigated. The unbound fraction in human plasma (fu,p) was determined to be 0.26. thieme-connect.comthieme-connect.com This indicates that a significant portion of this compound is bound to plasma proteins. The low unbound fraction may be related to the high lipophilicity of the compound. thieme-connect.comthieme-connect.comresearchgate.net

The unbound fraction in microsomal incubation media (fu,mic) was found to be 0.23 for this compound. thieme-connect.comthieme-connect.com These unbound fractions are important for accurately extrapolating in vitro metabolism parameters to predict in vivo clearance. thieme-connect.comthieme-connect.com Studies suggested no binding saturation in the concentration range of 1.0 to 10 µg/mL. thieme-connect.comthieme-connect.com

Summary of Key Preclinical Pharmacokinetic and Biopharmaceutical Data for this compound

Here is a summary of key preclinical pharmacokinetic and biopharmaceutical data for this compound based on in vitro studies:

| Parameter | Value | Environment/System |

| Stability | Fast degradation (p < 0.05) | Simulated Gastric Fluid |

| Stability | Depletion inhibited by NaF | Human Plasma |

| Metabolism (KM) in HLMs | 66.4 µM | Human Liver Microsomes |

| Metabolism (Vmax) in HLMs | 648 nmol/min/mg protein | Human Liver Microsomes |

| Metabolism Enzyme Involvement | Primarily Esterases | Human Liver Microsomes |

| Metabolism Enzyme Involvement | Not mediated by Cytochrome P-450 enzymes | Human Liver Microsomes |

| Observed Log P | 3.8 | Octanol/Water |

| Predicted Permeability | High | Based on Log P |

| Unbound Fraction in Human Plasma (fu,p) | 0.26 | Human Plasma |

| Unbound Fraction in Microsomal Media (fu,mic) | 0.23 | Microsomal Incubation Media |

Synthetic Approaches and Derivatization Strategies for Caseargrewiin F

Established or Proposed Synthetic Routes for Caseargrewiin F Core Structure

As of the current body of scientific literature, a complete total synthesis of this compound has not been reported. However, the synthesis of the characteristic cis-fused decalin core of clerodane diterpenes has been a subject of extensive research, and these established methodologies provide a blueprint for a potential synthetic route to this compound.

A convergent retrosynthetic analysis of the clerodane skeleton typically dissects the molecule into two key fragments: the decalin core (rings A and B) and the side chain at the C-9 position. The construction of the stereochemically rich decalin system is a critical step. One of the prominent strategies employed is the intramolecular Diels-Alder reaction. This powerful cycloaddition can establish multiple stereocenters in a single step with high stereoselectivity, forming the fundamental bicyclic framework of the molecule.

Alternative approaches to construct the decalin core include radical cyclizations and various condensation reactions. The specific stereochemistry of this compound, particularly at the ring junction and the various chiral centers, would necessitate a carefully designed synthetic sequence, likely involving asymmetric catalysis or the use of chiral starting materials.

Once the decalin core is synthesized, the subsequent steps would involve the introduction of the side chain and the elaboration of the functional groups present in this compound. This would include the formation of the butenolide ring, a common feature in many bioactive clerodane diterpenes, and the installation of the specific ester and hydroxyl groups that characterize this compound.

Table 1: Proposed Key Synthetic Transformations for the Clerodane Core

| Transformation | Description | Potential Application for this compound Synthesis |

| Intramolecular Diels-Alder Reaction | A cycloaddition reaction to form the bicyclic decalin core with high stereocontrol. | Formation of the fundamental A/B ring system. |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemistry of key bond-forming reactions. | Establishing the correct stereoisomer of the decalin core and side chain. |

| Olefin Metathesis | A powerful carbon-carbon bond-forming reaction. | Potential use in the construction of the side chain or ring-closing reactions. |

| Wittig Reaction or Horner-Wadsworth-Emmons Reaction | To form carbon-carbon double bonds for further functionalization. | Introduction of exocyclic methylene (B1212753) groups or precursors to other functionalities. |

| Sharpless Asymmetric Epoxidation | To introduce chiral epoxide functionalities. | Stereoselective introduction of hydroxyl groups. |

Chemical Modification Strategies for Analog Design and Optimization

The development of analogs of this compound is a crucial step in understanding its structure-activity relationship (SAR) and optimizing its therapeutic potential. While specific derivatization of this compound is not extensively documented, general strategies applied to other clerodane diterpenes can be extrapolated.

The ester functionalities present in this compound are prime targets for modification. Hydrolysis of these esters would yield the corresponding alcohols, which can then be re-esterified with a variety of carboxylic acids to generate a library of new analogs. This would allow for the exploration of the impact of different ester groups on biological activity.

The hydroxyl groups on the molecule also offer handles for chemical modification. They can be acylated, alkylated, or oxidized to explore the influence of these functional groups on the molecule's properties. For instance, the presence of additional hydroxyl groups in this compound compared to other casearins is thought to contribute to its higher potency.

Furthermore, modifications to the butenolide side chain could be explored. Reduction of the double bond or modification of the lactone ring could provide insights into the importance of this moiety for its biological effects.

Table 2: Potential Chemical Modification Strategies for this compound

| Target Functional Group | Modification Strategy | Rationale for Analog Design |

| Ester Groups | Hydrolysis followed by re-esterification with diverse carboxylic acids. | To investigate the influence of the ester side chains on activity and physicochemical properties. |

| Hydroxyl Groups | Acylation, alkylation, or oxidation. | To probe the role of hydrogen bonding and polarity in target interaction. |

| Butenolide Ring | Reduction of the double bond, opening of the lactone ring. | To determine the importance of the unsaturated lactone for biological activity. |

| Decalin Core | Introduction of new substituents or modification of existing ones. | To explore the SAR of the core scaffold. |

Production of Metabolites or Degradation Products for Further Study

Understanding the metabolic fate of this compound is essential for its development as a potential therapeutic agent. Studies have shown that this compound undergoes rapid degradation in simulated gastric fluid and has a high hepatic extraction ratio. mdpi.comresearchgate.net This degradation is likely due to the hydrolysis of its ester groups under acidic conditions. researchgate.net

The primary degradation product of similar clerodane diterpenes, such as casearin X, has been identified as the corresponding dialdehyde (B1249045), which was found to be inactive. It is highly probable that this compound follows a similar degradation pathway. The deliberate synthesis of this putative dialdehyde degradation product would be crucial for confirming its structure and for comprehensively evaluating its biological activity, or lack thereof. This could be achieved by subjecting this compound to acidic conditions and isolating the resulting product.

Furthermore, in vitro metabolism studies using liver microsomes have indicated that the metabolism of this compound is not mediated by cytochrome P-450 enzymes but rather by esterases. mdpi.comresearchgate.net The production of these esterase-generated metabolites, likely the hydrolyzed alcohol derivatives, would be necessary for a complete toxicological and pharmacological assessment. This could be accomplished by incubating this compound with purified esterase enzymes or liver S9 fractions and subsequently isolating and identifying the resulting metabolites.

Advanced Analytical Methodologies for Caseargrewiin F Research

Development and Validation of Quantitative Assays in Complex Biological Matrices

The accurate determination of caseargrewiin F concentrations in biological matrices such as plasma, serum, and tissue homogenates is fundamental for pharmacokinetic and metabolism studies. The development of robust and validated quantitative assays is therefore a critical aspect of its research. While specific validation data for a this compound assay are not extensively detailed in publicly available literature, the principles of such validation are well-established.

A study on the metabolism and stability of this compound reports its quantification using validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods. nih.govnih.gov Typically, the validation of a bioanalytical method assesses several key parameters to ensure its reliability and accuracy. These parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte of interest (this compound) without interference from other components in the biological matrix.

Linearity: The demonstration that the assay response is directly proportional to the concentration of the analyte within a specific range.

Accuracy: The closeness of the measured concentration to the true concentration of the analyte.

Precision: The degree of agreement among multiple measurements of the same sample, typically expressed as the coefficient of variation (CV%). This is assessed at both intra-day and inter-day levels.

Recovery: The efficiency of the extraction process used to isolate the analyte from the biological matrix.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

For complex biological matrices, sample preparation is a critical step to remove interfering substances and concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed prior to instrumental analysis.

Application of High-Resolution Chromatographic and Mass Spectrometric Techniques for Trace Analysis and Metabolite Identification

High-resolution chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap MS, are powerful tools for the analysis of this compound and its metabolites. These techniques offer high sensitivity, selectivity, and mass accuracy, which are essential for trace analysis and the structural elucidation of unknown compounds.

Trace Analysis: The high sensitivity of LC-HRMS allows for the detection and quantification of this compound at very low concentrations (trace levels) in biological fluids and tissues. This is particularly important for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, especially if the compound has low bioavailability.

Metabolite Identification: A study investigating the metabolism of this compound utilized UHPLC-QTOF-MS/MS for its identification. nih.govnih.gov This research indicated that the metabolism of this compound in human liver microsomes is not mediated by cytochrome P-450 (CYP) enzymes. Instead, its depletion was inhibited by an esterase inhibitor, suggesting that hydrolysis by esterases is a key metabolic pathway. nih.govnih.gov This would likely lead to the formation of a dialdehyde (B1249045) metabolite through the opening of the lactone ring, a common metabolic route for other clerodane diterpenes.

The metabolism kinetic data for this compound in human liver microsomes have been fitted to the Michaelis-Menten model, providing the following parameters: nih.gov

| Parameter | Value |

|---|---|

| Michaelis-Menten Constant (KM) | 66.4 µM |

| Maximum Velocity (Vmax) | 648 nmol/min/mg of protein |

Further research on other clerodane diterpenes has shown that in addition to hydrolysis, other metabolic transformations such as glucuronidation can occur. nih.gov The identification of these metabolites is crucial for a comprehensive understanding of the compound's efficacy and potential toxicity.

Spectroscopic Fingerprinting for Quality Control and Authentication in Plant Extracts

Spectroscopic fingerprinting techniques are valuable tools for the quality control and authentication of herbal medicines, including extracts of Casearia sylvestris, the plant source of this compound. These methods provide a characteristic chemical fingerprint of the extract, which can be used to verify its identity, assess its quality, and detect adulteration.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful planar chromatographic technique that can generate a distinct fingerprint of a plant extract. researchgate.netscielo.brijper.org For Casearia sylvestris extracts, an HPTLC fingerprint would display a series of bands corresponding to the various phytochemicals present, including this compound and other related diterpenes and flavonoids. By comparing the HPTLC fingerprint of a sample to that of a standardized reference material, one can assess its authenticity and consistency. Densitometric analysis of the chromatogram can also allow for the quantification of specific marker compounds like this compound.

Vibrational Spectroscopy: Techniques such as Fourier-Transform Infrared (FT-IR) and Near-Infrared (NIR) spectroscopy, coupled with chemometric analysis, can be used for the rapid and non-destructive analysis of herbal extracts. mdpi.com These methods measure the vibrational modes of molecules, providing a holistic fingerprint of the sample's chemical composition. For Casearia sylvestris extracts, vibrational spectroscopy could be employed to:

Authenticate the plant material and differentiate it from related species or potential adulterants.

Quantify the content of major active compounds, including this compound, through the development of calibration models.

Monitor the consistency of the extraction process and the quality of the final product.

The development of robust spectroscopic fingerprinting methods is essential for ensuring the quality, safety, and efficacy of herbal products containing this compound.

Future Research Directions and Emerging Therapeutic Implications

Elucidation of Additional Specific Molecular Targets and Signaling Pathways

Initial studies have identified several mechanisms behind caseargrewiin F's biological effects. Its anti-inflammatory action is partly attributed to the reduction of prostaglandin (B15479496) production through the inhibition of cyclooxygenase (COX) and secreted phospholipase A2 (PLA2) enzymes, as well as the inhibition of nitric oxide (NO) production. nih.govresearchgate.netresearchgate.net The inhibition of PLA2 is a critical upstream step, as this enzyme is responsible for releasing arachidonic acid from cell membranes, a precursor for inflammatory mediators like prostaglandins (B1171923). nih.gov

In the context of its cytotoxic activity against cancer cells, research indicates that this compound induces cell death through multiple routes. Mechanistic studies have shown it can cause a reduction in DNA synthesis, induce DNA fragmentation, and disrupt cell membrane integrity. nih.gov Furthermore, it has been observed to trigger mitochondrial depolarization, a key event in the intrinsic pathway of apoptosis. nih.gov In its action against bacterial biofilms, such as those formed by Streptococcus mutans, this compound has been found to damage bacterial cells and alter the expression of virulence genes.

Future research will likely focus on identifying more precise molecular targets. Based on the activity of structurally similar clerodane diterpenes, it is plausible that this compound may also modulate critical signaling pathways such as NF-κB, which plays a central role in inflammation and cancer, as well as the PI3K/Akt/mTOR and MAPK pathways that govern cell survival and proliferation. nih.govmdpi.commdpi.com Advanced techniques like chemical biology and virtual docking studies will be instrumental in pinpointing these direct protein targets and further clarifying the compound's multifaceted mechanism of action.

Exploration of Novel this compound Analogues with Enhanced Bioactivity or Specificity

While this compound demonstrates potent bioactivity, the development of analogues through structural modification is a promising strategy to enhance its therapeutic profile. The goal of such medicinal chemistry efforts is to create new versions of the molecule with improved potency against specific targets, greater selectivity for cancer cells over healthy cells, and better pharmacological properties, such as stability and bioavailability. nih.govnih.gov

Structure-activity relationship (SAR) studies on other clerodane diterpenes have shown that small chemical changes can significantly impact biological effects. For instance, the acetylation of hydroxyl groups on similar compounds has been shown to decrease cytotoxic activity, indicating the critical importance of these functional groups. This suggests that targeted modifications to the this compound structure could either amplify its desired effects or introduce new ones. nih.gov The synthesis and screening of a library of this compound analogues could lead to the discovery of compounds with a superior therapeutic index, paving the way for more effective and safer treatments. nih.govmdpi.comresearchgate.net

Investigation of Synergistic Effects with Conventional Therapeutic Agents

A significant area of future investigation is the potential for this compound to work synergistically with existing therapeutic agents. mdpi.com Combining natural compounds with conventional drugs can be a powerful strategy to enhance treatment efficacy, overcome drug resistance, and potentially reduce the required doses of toxic chemotherapies. mdpi.comscispace.com

For example, other clerodane diterpenes have demonstrated synergistic effects when combined with standard anticancer treatments. Argutin B, another clerodane diterpene, was found to be a potent sensitizer (B1316253) to TRAIL (tumor necrosis factor-α-related apoptosis-inducing ligand), a molecule that selectively induces apoptosis in cancer cells. nih.govnih.gov The combination of argutin B and TRAIL was three times more effective than the compound alone. nih.govnih.gov Similarly, a fraction from Casearia sylvestris has shown a synergistic effect with the antifungal drug fluconazole. Given these precedents, it is highly probable that this compound could enhance the efficacy of conventional chemotherapeutic agents. Future studies should explore combinations with drugs that target different but complementary pathways, potentially leading to more robust and durable anti-cancer responses.

Application of Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Evaluation

To date, the anti-inflammatory and anticancer effects of this compound have been validated in several established preclinical models. medcraveonline.com Its anti-inflammatory properties were demonstrated in rat models of carrageenan-induced paw edema and pleurisy. medcraveonline.com The compound's in vivo antitumor potential has been assessed using Sarcoma 180-bearing mice and in BALB/c nude mice implanted with hollow fibers containing human cancer cells, such as glioblastoma (SF-295) and colon carcinoma (HCT-116).

While these models are crucial, future research should incorporate more advanced and translationally relevant systems to better predict human responses. nih.govnih.govmdpi.comalacrita.com This includes the use of patient-derived xenografts (PDX), where tumor tissue from a human patient is implanted into an immunodeficient mouse. PDX models often better represent the heterogeneity and microenvironment of human tumors. Additionally, the use of three-dimensional (3D) organoid and spheroid cultures can provide more accurate in vitro predictions of drug efficacy and toxicity compared to traditional 2D cell cultures. nih.gov These sophisticated models will be invaluable for a more comprehensive evaluation of this compound's efficacy and for in-depth mechanistic studies before considering clinical translation. mdpi.commdpi.com

Development of Novel Drug Delivery Systems for Optimized Preclinical Performance

A significant hurdle for the clinical development of many natural products, including this compound, is their suboptimal pharmacokinetic properties. Studies have indicated that this compound has low oral bioavailability, likely due to extensive degradation in the stomach and a high rate of metabolism in the liver. This presents a challenge for effective systemic delivery.

To overcome these limitations, the development of novel drug delivery systems is essential. Nanotechnology-based approaches, such as encapsulating this compound in nanostructured lipid carriers, liposomes, or polymeric nanoparticles, could protect the compound from degradation, improve its solubility, and enhance its absorption and circulation time. Such delivery systems can also be engineered for targeted delivery to tumor sites, which would increase the compound's efficacy while minimizing potential side effects on healthy tissues. For localized applications, such as in treating oral biofilms, formulations designed to prolong the exposure time at the site of action are being considered. Research into these advanced delivery systems will be critical for optimizing the preclinical performance of this compound and realizing its therapeutic promise.

Q & A

Q. How can researchers mitigate challenges in extrapolating in vitro this compound data to in vivo models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.